N'-[(2-chlorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide
Description
N'-[(2-Chlorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic small molecule characterized by a central ethanediamide linker connecting two functional moieties: a 2-chlorobenzyl group and a piperidine-4-ylmethyl unit substituted with a pyridine-4-carbonyl group. This compound exhibits a molecular weight of approximately 466–545 g/mol (depending on isotopic variations), with a melting point range of 268–287°C, as inferred from structurally related analogs . Its synthesis typically involves multi-step reactions, including amidation and coupling steps, with reported yields of 67–81% for similar compounds . Key structural features include:
- Ethanediamide backbone: Serves as a flexible linker, enabling conformational adaptability.
- Pyridine-4-carbonyl-piperidine: Contributes to hydrogen-bonding and π-π stacking capabilities.
Spectroscopic data (IR, ¹H NMR) for analogous compounds confirm the presence of amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C–Cl vibrations (~700 cm⁻¹) .
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c22-18-4-2-1-3-17(18)14-25-20(28)19(27)24-13-15-7-11-26(12-8-15)21(29)16-5-9-23-10-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCANTQYNBMSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Linker and Backbone Modifications
- Ethanediamide vs. Thiourea: The target compound’s ethanediamide linker (C–N–C–N–C) contrasts with the thiourea (C–S–C–N–C) in Compound I .
- Piperidine Substitution: The pyridine-4-carbonyl group in the target compound differs from the 4-fluorophenylcarbamoyl group in its fluorinated analog .
Aromatic and Halogen Effects
- Chlorine vs. Nitro Groups : W-18’s 4-nitrophenylethyl substituent introduces strong electron-withdrawing effects, likely increasing reactivity but reducing bioavailability compared to the target compound’s 2-chlorobenzyl group .
- Biphenyl vs.
Pharmacological Implications
- Opioid Receptor Affinity : Thiofentanyl’s 2-thienylethyl group confers high μ-opioid receptor binding, whereas the target compound lacks this moiety, suggesting divergent pharmacological profiles .
- Kinase Inhibition Potential: Compound 18’s tert-butylphenyl group may facilitate hydrophobic interactions with kinase ATP-binding pockets, a feature absent in the target compound .
Physicochemical Properties
- Melting Points : The target compound’s high melting point (268–287°C) reflects strong intermolecular forces (e.g., amide hydrogen bonds) compared to lower-melting analogs like thiofentanyl .
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